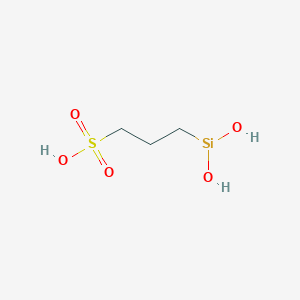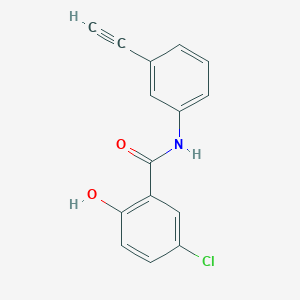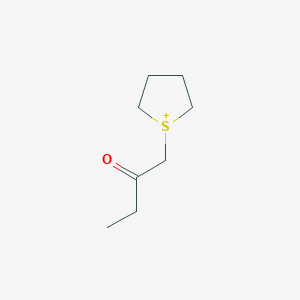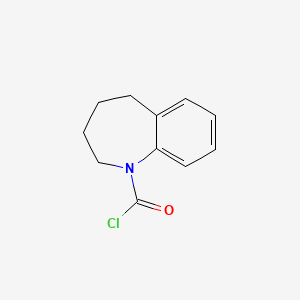![molecular formula C12H10O6 B12577816 [1,1'-Biphenyl]-2,3,3',4,4',5'-hexol CAS No. 301823-87-0](/img/structure/B12577816.png)
[1,1'-Biphenyl]-2,3,3',4,4',5'-hexol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,1’-Biphenyl]-2,3,3’,4,4’,5’-hexol is a complex organic compound characterized by the presence of multiple hydroxyl groups attached to a biphenyl structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-2,3,3’,4,4’,5’-hexol typically involves multi-step organic reactions. One common method includes the hydroxylation of biphenyl derivatives under controlled conditions. The reaction often employs catalysts such as palladium or platinum to facilitate the addition of hydroxyl groups to the biphenyl core .
Industrial Production Methods
Industrial production of [1,1’-Biphenyl]-2,3,3’,4,4’,5’-hexol may involve large-scale hydroxylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of environmentally friendly solvents and reagents is also emphasized to minimize the ecological impact of the production process .
化学反应分析
Types of Reactions
[1,1’-Biphenyl]-2,3,3’,4,4’,5’-hexol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, yielding biphenyl derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the biphenyl core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions include various biphenyl derivatives with altered functional groups, which can be further utilized in different chemical syntheses and applications .
科学研究应用
Chemistry
In chemistry, [1,1’-Biphenyl]-2,3,3’,4,4’,5’-hexol is used as a precursor for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .
Biology
In biological research, this compound is studied for its potential antioxidant properties due to the presence of multiple hydroxyl groups. It may also serve as a model compound for studying the interactions of polyphenolic compounds with biological systems .
Medicine
In medicine, [1,1’-Biphenyl]-2,3,3’,4,4’,5’-hexol is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities. Its ability to interact with various biological targets makes it a promising candidate for drug development .
Industry
Industrially, the compound is used in the production of polymers, resins, and other materials. Its chemical stability and reactivity make it suitable for various manufacturing processes .
作用机制
The mechanism of action of [1,1’-Biphenyl]-2,3,3’,4,4’,5’-hexol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with these targets, modulating their activity and leading to various biological effects. The compound may also participate in redox reactions, influencing cellular oxidative stress levels .
相似化合物的比较
Similar Compounds
Polychlorinated Biphenyls (PCBs): Compounds with chlorine atoms attached to the biphenyl core, known for their environmental persistence and toxicity.
Phenylbenzene: Another biphenyl derivative with different substituents on the phenyl rings.
Uniqueness
The uniqueness of [1,1’-Biphenyl]-2,3,3’,4,4’,5’-hexol lies in its multiple hydroxyl groups, which confer distinct chemical and biological properties. These hydroxyl groups enhance its reactivity and potential for forming hydrogen bonds, making it a valuable compound for various scientific and industrial applications .
属性
CAS 编号 |
301823-87-0 |
|---|---|
分子式 |
C12H10O6 |
分子量 |
250.20 g/mol |
IUPAC 名称 |
4-(3,4,5-trihydroxyphenyl)benzene-1,2,3-triol |
InChI |
InChI=1S/C12H10O6/c13-7-2-1-6(10(16)12(7)18)5-3-8(14)11(17)9(15)4-5/h1-4,13-18H |
InChI 键 |
FEFLVGLIEFFBTR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1C2=CC(=C(C(=C2)O)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-[(4-Fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidine-3-carboxylic acid](/img/structure/B12577749.png)
![(S)-N-[3-Phenoxybenzyl]-1,2,3,4-tetrahydro-1-naphthaleneamine](/img/structure/B12577752.png)
![3-Oxa-7-thiatetracyclo[3.3.1.0~2,4~.0~6,8~]nonane](/img/structure/B12577765.png)
![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(3-methoxyphenyl)-](/img/structure/B12577766.png)
![N-Allyl-2-{[6-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12577781.png)
![3,3'-[Dodecane-1,12-diylbis(oxy)]di(propane-1,2-diol)](/img/structure/B12577783.png)
![2-[(2,3-Difluoro-6-nitrophenyl)sulfanyl]ethan-1-ol](/img/structure/B12577789.png)


![N-{2-Oxo-2-[(pyridin-4-yl)amino]ethyl}benzamide](/img/structure/B12577812.png)

